molecular formula C23H24ClN3O4 B13440564 Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate

Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate

Cat. No.: B13440564
M. Wt: 441.9 g/mol
InChI Key: MZJTUZSYERFKFR-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate is a synthetic compound with a molecular formula of C22H22ClN3O4 (assuming esterification of the corresponding acid in ). Its related acid form, 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid (CAS TRC-C424000), has a molecular weight of 413.85 g/mol and is categorized as a pesticide with >95% purity . The compound features:

  • A 4-chloro-3-ethyl-1-methylpyrazole core, which is a common pharmacophore in agrochemicals.
  • A phenoxy benzoate ester backbone linked via an amide bridge.
  • An ethyl ester group, enhancing lipophilicity compared to its carboxylic acid counterpart.

This structural design optimizes bioavailability and target binding in pesticidal applications, likely inhibiting mitochondrial complex I in pests .

Properties

IUPAC Name

ethyl 4-[4-[[(4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-4-19-20(24)21(27(3)26-19)22(28)25-14-15-6-10-17(11-7-15)31-18-12-8-16(9-13-18)23(29)30-5-2/h6-13H,4-5,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJTUZSYERFKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This can be achieved by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.

    Amidation Reaction: The carboxylic acid group of the pyrazole derivative is then converted to an amide by reacting with an appropriate amine.

    Ether Formation: The phenoxybenzoate moiety is introduced through an etherification reaction, where the phenol derivative reacts with the amide intermediate.

    Esterification: Finally, the ester group is formed by reacting the intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Esters
Compound Name Key Structural Features Biological Activity/Use Reference
Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate 4-Cl, 3-Et, 1-Me pyrazole; phenoxy benzoate ester; amide linker Pesticide (presumed)
Ethyl 4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)formamido]butanoate 5-Cl, 1-Me, 3-Ph pyrazole; butanoate ester; amide linker Unknown (structural analog)
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid 4-Cl and 4-Me phenyl substituents; carboxylic acid Antibacterial/biological activity

Key Differences :

  • The target compound’s ethyl ester enhances lipophilicity vs. carboxylic acid derivatives (e.g., ), improving membrane permeability.
  • 3-Ethyl and 1-methyl groups on the pyrazole may confer metabolic stability compared to phenyl-substituted analogs (e.g., ).
Phenoxy/Ethyl Benzoate Derivatives
Compound Name Substituents/Linkers Activity Reference
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) 3-Me isoxazole; phenethoxy linker Research chemical (unspecified)
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate 4-Cl anilino; 5-Me isoxazole; ester Unknown
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazole-pyrazole hybrid; ester Antimicrobial (presumed)

Key Differences :

  • The target’s amide linker (vs. phenethoxy or anilino linkers in ) may enhance rigidity and target specificity.
  • Benzothiazole hybrids () prioritize heterocyclic diversity, whereas the target focuses on pyrazole optimization.

Research Findings and Data Tables

Physicochemical Properties
Property Target Compound I-6473 Ethyl 4-[(5-chloro-1-Me-3-Ph-pyrazole)formamido]butanoate
Molecular Weight ~428.3 g/mol (ester) Not reported ~406.8 g/mol
LogP (estimated) ~4.2 (highly lipophilic) ~3.8 ~3.5
Water Solubility Low (ester form) Low Low

Biological Activity

Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate, with the CAS number 129558-99-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is C23H24ClN3O4C_{23}H_{24}ClN_3O_4, with a molecular weight of approximately 441.91 g/mol. The compound features a complex structure that includes a pyrazole moiety, which is often associated with various biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole ring have shown broad-spectrum activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 50 µM in some cases .

CompoundMIC (µM)Target Organism
Ethyl derivative A50S. aureus
Ethyl derivative B75S. agalactiae

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the inflammatory paracrine loop between macrophages and adipocytes, which is crucial in metabolic disorders .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a murine model of inflammation. The study demonstrated that treatment with Ethyl 4-[4-[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups .

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